2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)propanamide
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Overview
Description
2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)propanamide is an organic compound with a complex structure that includes a cyano group, a methoxyphenyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with malononitrile to form 2-cyano-3-(4-methoxyphenyl)acrylic acid. This intermediate is then reacted with 3-methylaniline under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methoxy and methylphenyl groups can participate in various interactions with biological molecules. These interactions can affect enzyme activity, protein folding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-cyano-3-(4-methoxyphenyl)acrylic acid: This compound is a precursor in the synthesis of 2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)propanamide.
3-(4-methoxyphenyl)-N-(3-methylphenyl)propanamide: Similar structure but lacks the cyano group.
Uniqueness
This compound is unique due to the presence of both the cyano and methoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13-4-3-5-16(10-13)20-18(21)15(12-19)11-14-6-8-17(22-2)9-7-14/h3-10,15H,11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGCZZDYAJIBHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(CC2=CC=C(C=C2)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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